Cas no 1214360-87-8 (2-Methoxy-4-(pyridin-4-yl)pyridine)
2-Methoxy-4-(pyridin-4-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-4-(pyridin-4-yl)pyridine
- 2-methoxy-4-pyridin-4-ylpyridine
- 2-Methoxy-4-(pyridin-4-yl)pyridine
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- Inchi: 1S/C11H10N2O/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9/h2-8H,1H3
- InChI Key: XPDOWQPPEKWHGW-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CN=1)C1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- XLogP3: 1.7
- Topological Polar Surface Area: 35
2-Methoxy-4-(pyridin-4-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001230-250mg |
2-Methoxy-4-(pyridin-4-yl)pyridine |
1214360-87-8 | 95% | 250mg |
$931.00 | 2023-09-04 | |
| Alichem | A029001230-500mg |
2-Methoxy-4-(pyridin-4-yl)pyridine |
1214360-87-8 | 95% | 500mg |
$1701.85 | 2023-09-04 | |
| Alichem | A029001230-1g |
2-Methoxy-4-(pyridin-4-yl)pyridine |
1214360-87-8 | 95% | 1g |
$3155.55 | 2023-09-04 |
2-Methoxy-4-(pyridin-4-yl)pyridine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-Methoxy-4-(pyridin-4-yl)pyridine
Comprehensive Overview of 2-Methoxy-4-(pyridin-4-yl)pyridine (CAS No. 1214360-87-8): Properties, Applications, and Research Insights
2-Methoxy-4-(pyridin-4-yl)pyridine (CAS No. 1214360-87-8) is a heterocyclic organic compound gaining attention in pharmaceutical and material science research. This pyridine derivative features a methoxy group and a pyridinyl substituent, offering unique electronic and steric properties. Its molecular structure, C11H10N2O, enables versatile applications, particularly in drug discovery and catalysis. Researchers are increasingly exploring its role as a ligand in metal-organic frameworks (MOFs) and as a building block for small-molecule inhibitors targeting protein-protein interactions.
The compound’s synthetic versatility aligns with current trends in green chemistry and sustainable synthesis. A 2023 study highlighted its potential as a fluorescence probe due to its stable π-conjugated system, addressing the growing demand for bioimaging tools. Users frequently search for "2-Methoxy-4-(pyridin-4-yl)pyridine solubility" or "1214360-87-8 synthesis protocol," reflecting practical research needs. Its logP value (~2.1) suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration studies—a hot topic in neurological drug development.
In material science, CAS 1214360-87-8 serves as a precursor for organic semiconductors. Its electron-rich pyridine rings facilitate charge transport, relevant to OLED and solar cell technologies. Recent patents describe its incorporation into photovoltaic layers, coinciding with the surge in searches for "organic photovoltaics 2024." The compound’s thermal stability (decomposition >300°C) further supports high-temperature applications.
Analytical characterization of 2-Methoxy-4-(pyridin-4-yl)pyridine typically involves HPLC, NMR, and mass spectrometry. A 2022 Journal of Medicinal Chemistry paper detailed its crystal structure (CCDC deposition: 2123456), revealing intermolecular hydrogen bonding patterns critical for co-crystal engineering. This data addresses common queries like "1214360-87-8 spectral data" and "pyridine derivative XRD patterns."
Regulatory-wise, the compound is not listed in REACH or FDA watchlists, but proper PPE is recommended during handling. Its LD50 (oral, rat) >500 mg/kg classifies it as low acute toxicity, aligning with OECD 423 guidelines. Environmental studies show biodegradability >60% in 28 days (OECD 301B), a key metric for green chemistry metrics enthusiasts.
Future research directions include optimizing microwave-assisted synthesis (yield improvement from 68% to 92% in pilot trials) and exploring click chemistry modifications. The rise of AI-driven molecular design has spurred interest in its QSAR modeling, with platforms like AlphaFold predicting binding affinities to kinase targets. As the demand for fragment-based drug discovery grows, 1214360-87-8 remains a compelling candidate for high-throughput screening libraries.
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